molecular formula C16H16ClNO6S B1329932 [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate CAS No. 87549-39-1

[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate

Cat. No. B1329932
CAS RN: 87549-39-1
M. Wt: 385.8 g/mol
InChI Key: KIMBJLCPZPHHRD-UHFFFAOYSA-N
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Description

“[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate” is a chemical compound with the molecular formula C16H16ClNO6S . It has a molecular weight of 385.8 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a benzazepin ring, a phenol group, and a sulfate group . The structure also includes a chlorine atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.8 g/mol . Its exact mass and monoisotopic mass are 385.0386861 g/mol . It has a topological polar surface area of 125 Ų . The compound has 4 hydrogen bond donors and 7 hydrogen bond acceptors .

Scientific Research Applications

1. Chemical Structure and Bonding

  • The research by Blanco et al. (2012) on related benzazepine compounds highlights the importance of hydrogen bonding in determining the molecular structure and properties. These compounds exhibit disordered but correlated hydrogen bonds, which play a significant role in their chemical behavior and potential applications in scientific research (Blanco, Palma, Cobo, & Glidewell, 2012).

2. Synthesis Techniques

  • Ackerman, Horning, and Muchowski (1972) demonstrated methods for synthesizing benzazepine derivatives, providing insights into the chemical pathways that can be utilized for the synthesis of [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate (Ackerman, Horning, & Muchowski, 1972).

3. Isomorphism and Crystal Structure

  • Acosta et al. (2009) investigated the isomorphism and crystal structure of similar benzazepine derivatives, which can provide valuable information for understanding the crystalline structure and physical properties of [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate (Acosta, Bahsas, Palma, Cobo, Hursthouse, & Glidewell, 2009).

4. Ligand Properties for Neuroreceptors

  • Chumpradit et al. (1991) synthesized and resolved benzazepine derivatives that have high affinity and selectivity for CNS D1 dopamine receptors. This research suggests potential applications of [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate in neuroscience and pharmacology, particularly in the study of dopamine receptors (Chumpradit, Kung, Billings, & Kung, 1991).

5. Potential Pharmacological Applications

  • Neumeyer et al. (1991) explored benzazepines as high-affinity ligands for D1 dopamine receptors, indicating the potential for [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate to be used in pharmacological studies related to the central nervous system (Neumeyer, Baindur, Niznik, Guan, & Seeman, 1991).

properties

IUPAC Name

[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(16(15)20)24-25(21,22)23/h1-4,7,13,18-20H,5-6,8H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMBJLCPZPHHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)OS(=O)(=O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007629
Record name 9-Chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate

CAS RN

87549-39-1
Record name 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, 8-(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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